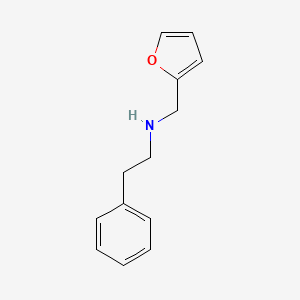

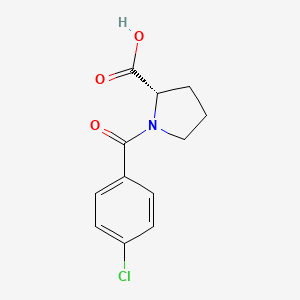

Furan-2-ylmethyl-phenethyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-2-ylmethyl-phenethyl-amine is a compound that is structurally related to various furan derivatives which have been studied for their diverse range of properties and applications. The furan moiety is a common structural motif in compounds that exhibit a wide array of organoleptic properties, such as roasted, chocolaty, and coffee-like aromas, and is also present in compounds with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of furan-2-ylmethyl derivatives can involve various strategies, including the interaction of furfuryl-amine with other reactants to form furfuryl-pyrrole derivatives through dehydration and cyclization processes . Additionally, the hydrosilylation reaction of aliphatic and heterocyclic N-allylamines has been employed to synthesize furan derivatives with different substituents, affecting their properties and potential cytotoxicity . Palladium-catalyzed aerobic oxidative dicarbonation reactions have also been used to create highly conjugated functionalized compounds from N-(furan-2-ylmethyl) alkyne amides .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl derivatives has been elucidated using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry. X-ray diffraction has been used to confirm the crystal structure of these compounds, and density functional theory (DFT) calculations have provided insights into their conformational and electronic properties . The molecular electrostatic potential and frontier molecular orbitals have been investigated to reveal physicochemical properties relevant to their reactivity and interactions .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives can participate in a range of chemical reactions. For instance, furfuryl-amine can react with 3-deoxyribosone to form furfuryl-pyrrole derivatives . Multi-component synthesis involving furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates has been used to produce highly functionalized bifurans and thiophen-2-ylfurans . These reactions highlight the versatility of furan-2-ylmethyl derivatives in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are influenced by their molecular structure and substituents. For example, the odor qualities and thresholds of mercapto furans synthesized by modifying the structure of furan-2-ylmethanethiol have been studied, showing that even small changes can significantly affect their sensory properties . The physical properties of furan-based polyesters, synthesized using 2,5-bis(hydroxymethyl)furan, have been characterized, demonstrating the potential of furan derivatives in the development of biobased materials . The UV-vis absorption spectra of some 2-pyridones derived from N-(furan-2-ylmethyl) alkyne amides suggest their utility in filtering shortwave radiation .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis of Furfural Derivatives

A study presented a novel method for synthesizing ester and amide derivatives containing furan rings, including N-(Furan-2-ylmethyl)furan-2-carboxamide, under microwave radiation. This approach provides an efficient route for producing furfural derivatives with good yields, suggesting potential applications in pharmaceuticals and materials science Ł. Janczewski, D. Zieliński, B. Kolesińska (2021), Open Chemistry.

Sustainable Polyamides from Furan-Dicarboxylic Acid

Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, such as poly(octamethylene furanamide), have been developed as eco-friendly alternatives to traditional polyphthalamides. These materials demonstrate comparable thermal and mechanical properties, indicating their potential in high-performance applications Yi Jiang et al. (2015), Biomacromolecules.

Novel Route to Pyrroles

A method for synthesizing 1,2,4-trisubstituted pyrroles from 2-(acylmethylene)propanediol diacetates and primary amines under palladium catalysis showcases the versatility of furan derivatives in synthesizing complex heterocyclic compounds M. Friedrich, A. Wächtler, A. Meijere (2002), Synlett.

Enantioselective Synthesis of Furan-2-yl Amines

An enantioselective synthesis of furan-2-yl amines and amino acids offers a controlled approach to producing chiral compounds, highlighting the importance of furan derivatives in the development of novel pharmaceuticals and asymmetric catalysis A. Demir et al. (2003), Helvetica Chimica Acta.

Synthesis of N-alkylated Heterocycles

The preparation of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene) derivatives demonstrates the utility of furan compounds in synthesizing a wide range of heterocyclic compounds with potential applications in medicinal chemistry and agriculture F. El-Essawy, S. M. Rady (2011), Chemistry of Heterocyclic Compounds.

Eigenschaften

IUPAC Name |

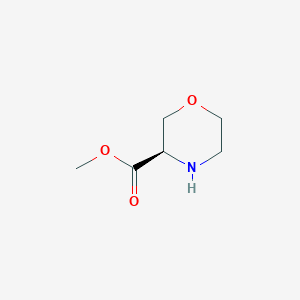

N-(furan-2-ylmethyl)-2-phenylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZJDKKSVLFGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364609 |

Source

|

| Record name | Furan-2-ylmethyl-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-phenethyl-amine | |

CAS RN |

4439-55-8 |

Source

|

| Record name | Furan-2-ylmethyl-phenethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Fluorophenoxy)ethyl]piperazine](/img/structure/B1300871.png)

![2-[(4-Methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B1300905.png)